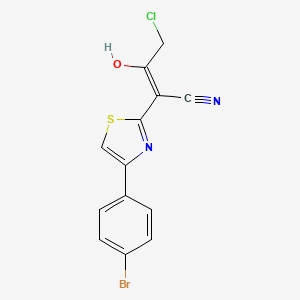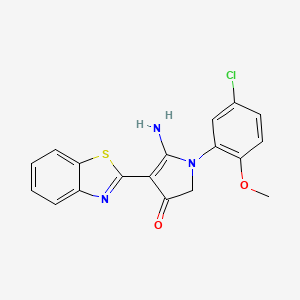
2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile is an organic compound that features a unique combination of chloro, fluoro, and thioether functional groups attached to a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4,6-dimethylnicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, potassium carbonate, DMF or DMSO as solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the thioether group can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-fluorobenzyl bromide
- 2-Chloro-6-fluorobenzonitrile
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the thioether linkage, provides a versatile platform for further chemical modifications and applications .
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2S/c1-9-6-10(2)19-15(11(9)7-18)20-8-12-13(16)4-3-5-14(12)17/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWIGVAXGICNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-benzoic acid](/img/structure/B7757558.png)


![4-[(E)-[(2-methoxynaphthalen-1-yl)methylidene]amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B7757576.png)
![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7757595.png)
![4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7757600.png)

![2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B7757613.png)



![(2Z)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-4-[(4-methylphenyl)sulfanyl]but-2-enenitrile](/img/structure/B7757649.png)


